molecular formula C19H22ClN7O2 B12418427 Jak3/btk-IN-5

Jak3/btk-IN-5

Cat. No.: B12418427
M. Wt: 415.9 g/mol
InChI Key: VBHTYKLWZKIOEE-WCQYABFASA-N
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Description

Jak3/btk-IN-5 is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in immune signaling and are involved in various inflammatory and autoimmune diseases. The compound is designed to selectively inhibit these kinases, making it a promising candidate for therapeutic applications in conditions such as rheumatoid arthritis and multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jak3/btk-IN-5 involves multiple steps, including the formation of key intermediates through cyclization and chlorination reactions. One common synthetic route starts with the preparation of a pyrazolopyrimidine intermediate, which undergoes further modifications to achieve the final compound . The reaction conditions typically involve the use of specific reagents like 5-hydroxymethyluracil, which is oxidized to form 2,4-dihydroxypyrimidine-5-carbaldehyde, followed by chlorination and cyclization .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Jak3/btk-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its selectivity and potency .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents like 5-hydroxymethyluracil and chlorinating agents for the formation of key intermediates . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions include various intermediates that are further modified to achieve the final this compound compound. These intermediates are crucial for the compound’s selectivity and efficacy .

Properties

Molecular Formula

C19H22ClN7O2

Molecular Weight

415.9 g/mol

IUPAC Name

1-[(2S,4R)-4-[[5-chloro-2-[(1-ethylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-2-methylpyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C19H22ClN7O2/c1-4-15(28)27-10-13(6-11(27)3)29-18-16-14(20)8-21-17(16)24-19(25-18)23-12-7-22-26(5-2)9-12/h4,7-9,11,13H,1,5-6,10H2,2-3H3,(H2,21,23,24,25)/t11-,13+/m0/s1

InChI Key

VBHTYKLWZKIOEE-WCQYABFASA-N

Isomeric SMILES

CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)O[C@@H]4C[C@@H](N(C4)C(=O)C=C)C

Canonical SMILES

CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC4CC(N(C4)C(=O)C=C)C

Origin of Product

United States

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